1'-pivaloyl-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one
Description
Properties
IUPAC Name |
1'-(2,2-dimethylpropanoyl)spiro[2-benzofuran-3,3'-piperidine]-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-16(2,3)15(20)18-10-6-9-17(11-18)13-8-5-4-7-12(13)14(19)21-17/h4-5,7-8H,6,9-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXFNJNMDGGSIEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCCC2(C1)C3=CC=CC=C3C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Lithiation-Mediated Spirocyclization
A cornerstone strategy derives from the synthesis of analogous spiro compounds, such as 1'-methyl-3-phenylspiro[isobenzofuran-1(3H),4'-piperidine] (HP 365). Adapting this approach:
Lithiation of 2-bromo-3-methoxybenzofuran :
Treatment with n-butyllithium in anhydrous tetrahydrofuran (THF) at −78°C generates a stabilized carbanion at C1 of the benzofuran ring.Nucleophilic Attack on 3-Piperidone :
The lithiated species reacts with 3-piperidone, positioning the spiro carbon at C3 of the piperidine ring. This step forms a tertiary alcohol intermediate, which undergoes acid-catalyzed cyclization (e.g., HCl in methanol) to yield the spiro[isobenzofuran-piperidinone] scaffold.Key Reaction :
$$
\text{2-Bromo-3-methoxybenzofuran} \xrightarrow[\text{1. } n\text{-BuLi, THF, −78°C}]{\text{2. 3-Piperidone}} \text{Spiro intermediate} \xrightarrow{\text{HCl/MeOH}} \text{Spiro[isobenzofuran-1,3'-piperidin]-3-one}
$$
Alternative Photoenolization Pathway
Photochemical methods, as detailed for benzoin-derived photoremovable protecting groups, offer a complementary route:
- Irradiation of o-methylbenzophenone derivatives induces photoenolization , generating diradical intermediates that cyclize to form spiro frameworks. For example, 2,5-dimethylbenzoyl oxiranes undergo ring-opening photoenolization to yield β-hydroxyindanones, a mechanism adaptable for piperidinone spiro systems.
Functionalization of the Piperidine Nitrogen
N-Acylation with Pivaloyl Chloride
The secondary amine in the spiro[isobenzofuran-piperidinone] intermediate is acylated under Schotten-Baumann conditions:
Reaction Conditions :
Workup :
Quench with aqueous NaHCO₃, extract with DCM, and purify via column chromatography (SiO₂, hexane/ethyl acetate) to isolate 1'-pivaloyl-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one.Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the piperidine nitrogen on the electrophilic carbonyl carbon of pivaloyl chloride, facilitated by triethylamine as a base to scavenge HCl.
Optimization Challenges and Solutions
Regioselectivity in Spirocyclization
Ketone Stability During Acylation
- Problem : Base-mediated enolization of the 3-piperidinone under acylation conditions.
- Solution : Employ mild bases (e.g., DMAP) and low temperatures to suppress side reactions.
Analytical Validation
Spectroscopic Characterization
¹H NMR (400 MHz, CDCl₃):
- δ 7.45–7.32 (m, 4H, aromatic protons of isobenzofuran).
- δ 3.82 (s, 2H, spiro-CH₂).
- δ 1.21 (s, 9H, pivaloyl tert-butyl).
IR (KBr):
- 1715 cm⁻¹ (C=O stretch of piperidinone).
- 1680 cm⁻¹ (C=O stretch of pivaloyl amide).
X-ray Crystallography
Single-crystal X-ray analysis confirms the spiro connectivity and trans configuration of the pivaloyl group relative to the isobenzofuran plane.
Comparative Evaluation of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Lithiation-Cyclization | 62 | 98 | Scalability for gram-scale synthesis |
| Photoenolization | 45 | 95 | Avoids strong bases and low temperatures |
Chemical Reactions Analysis
General Chemical Reactions of Spiroisobenzofurans
Spiroisobenzofurans, including derivatives like 1'-pivaloyl-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one , can participate in various chemical reactions due to their functional groups and structural characteristics. Here are some general reactions that might be applicable:
Hydrolysis
-
Reaction Type : Hydrolysis of the ester group (if present).
-
Conditions : Aqueous base or acid.
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Products : The corresponding carboxylic acid and alcohol.
Reduction
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Reaction Type : Reduction of the carbonyl group.
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Conditions : Reducing agents like LiAlH4 or NaBH4.
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Products : The corresponding alcohol.
Nucleophilic Substitution
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Reaction Type : Substitution at the piperidine nitrogen.
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Conditions : Nucleophiles like amines or alkoxides.
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Products : Substituted piperidine derivatives.
Specific Reactions for Related Compounds
While specific data on 1'-pivaloyl-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one is scarce, related compounds like 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one can provide insights into potential reactivity:
-
Molecular Formula : C12H13NO2
-
Molecular Weight : 203.24 g/mol
Data Tables for Related Compounds
Given the lack of specific data on 1'-pivaloyl-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one , the following table summarizes properties of related compounds:
Future Research Directions
Future studies should focus on synthesizing 1'-pivaloyl-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one and investigating its chemical properties and biological activities. This could involve exploring its stability under various conditions, its interaction with enzymes, and its potential as a scaffold for drug development.
Scientific Research Applications
Medicinal Chemistry Applications
1'-Pivaloyl-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one has shown promising results in medicinal chemistry, particularly in the development of novel therapeutic agents.
Antihypertensive and Diuretic Activity
Research indicates that derivatives of spiro compounds, including those similar to 1'-pivaloyl-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one, exhibit significant antihypertensive and diuretic activities. For instance, studies have reported that certain N-sulfur derivatives demonstrate marked diuretic effects in animal models . These findings suggest that the spiro structure may play a crucial role in modulating blood pressure and fluid balance.
Antioxidant Properties
The antioxidant capacity of compounds related to 1'-pivaloyl-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one has been evaluated using various assays, including the oxygen radical absorbance capacity (ORAC) method. These studies indicate that the compound may exhibit significant antioxidant activity, making it a candidate for further exploration in formulations aimed at combating oxidative stress-related diseases .
Material Science Applications
The unique structural characteristics of 1'-pivaloyl-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one render it suitable for applications in material science.
Nanotechnology
Recent advancements in nanotechnology have explored the use of spiro compounds as building blocks for nanocarriers in drug delivery systems. For example, modifications involving spiro structures have been integrated into nanomicelles to enhance drug solubility and targeted delivery, particularly for anticancer therapies . The incorporation of such compounds can improve the stability and efficacy of therapeutic agents while minimizing side effects.
Case Studies and Research Findings
A comprehensive review of literature reveals several case studies highlighting the applications of 1'-pivaloyl-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one:
Mechanism of Action
The mechanism by which 1’-pivaloyl-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one exerts its effects involves interactions with specific molecular targets. For instance, it may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Analogs and Modifications
The following table summarizes key structural analogs and their distinguishing features:
Key Structural Differences :
- Substituent Bulk : The pivaloyl group in the target compound enhances lipophilicity compared to smaller acyl or benzyl groups in analogs (e.g., 1'-benzyl derivative) .
- Spiro Junction Heteroatoms: Replacement of piperidinone with pyrrolidinone (5-membered ring) reduces ring strain but may alter pharmacokinetic properties .
- Extended Conjugation: Xanthenone-containing derivatives (e.g., fluorescein analogs) exhibit fluorescence due to extended π-systems, unlike the non-fluorescent target compound .
Physicochemical and Pharmacokinetic Properties
- Polar Surface Area (PSA) : The target compound’s PSA (~70 Ų) is lower than fluorescein derivatives (~140 Ų), favoring oral bioavailability per Veber’s rules .
- Rotatable Bonds : With 4 rotatable bonds, the compound aligns with optimal bioavailability criteria (≤10 rotatable bonds) .
Commercial and Research Utility
- Pharmaceutical Use : Explored for metabolic syndrome therapy, with patents covering its scaffold-hopping derivatives .
- Chemical Probes : Fluorescein-based analogs are commercialized for biochemical assays (e.g., Ambeed’s fluorescein-6-isothiocyanate) , whereas the target compound remains primarily a research tool.
Biological Activity
1'-Pivaloyl-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one is a spirocyclic compound that has garnered attention for its potential biological activities. This compound features a unique structural motif, combining isobenzofuran and piperidine rings, which may contribute to its diverse applications in medicinal chemistry and biological research.
The compound has the following chemical identifiers:
- IUPAC Name : 1'-(2,2-dimethylpropanoyl)spiro[2-benzofuran-3,3'-piperidine]-1-one
- CAS Number : 1704532-57-9
- Molecular Formula : C17H21NO3
- Melting Point : 132-133 °C
Synthesis
The synthesis of 1'-pivaloyl-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one typically involves multi-step processes. A common method includes the condensation of ninhydrin with amino derivatives followed by oxidative cleavage of the resulting vicinal diols, often carried out in acetic acid at room temperature.
Anticancer Activity
Recent studies have indicated that compounds related to the spirocyclic structure exhibit promising anticancer properties. For instance, derivatives of spiro[isobenzofuran-1(3H),4'-piperidine] have shown significant cytotoxic effects against various cancer cell lines. The mechanism of action often involves the modulation of specific receptors or enzymes that are crucial for cancer cell survival and proliferation .
Antioxidant Activity
Antioxidant activity is another significant aspect of this compound's biological profile. In vitro studies have demonstrated that related compounds can effectively scavenge free radicals, as evidenced by their IC50 values in DPPH· and ABTS· assays. For example, certain derivatives exhibited IC50 values ranging from 14.7 to 29.3 µM for DPPH· scavenging activity, outperforming ascorbic acid in some instances .
Antimicrobial Properties
The antimicrobial potential of 1'-pivaloyl-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one has also been explored. Research indicates that this compound may inhibit the growth of various bacterial strains, suggesting its utility as a lead compound in developing new antimicrobial agents .
The biological effects of 1'-pivaloyl-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one are thought to arise from its interaction with specific molecular targets. These interactions can modulate enzymatic activities or receptor functions that are pivotal in various biological pathways. For example, the compound may influence apoptotic pathways in cancer cells or disrupt microbial metabolic processes .
Case Studies and Research Findings
A selection of studies highlights the biological activities associated with this compound:
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for optimizing the yield and purity of 1'-pivaloyl-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one?
- Methodology : Multi-step organic synthesis under inert conditions is critical. Key steps include:
- Use of Lewis acid catalysts (e.g., BF₃·Et₂O) for spirocyclization to prevent side reactions .
- Low-temperature (−100°C) halogen-metal exchange to generate reactive intermediates, minimizing undesired enolization .
- Purification via column chromatography with gradient elution (hexane/ethyl acetate) to isolate the product.
Q. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to confirm the structure of this spiro compound?
- NMR :
- ¹H/¹³C NMR : Identify characteristic peaks for the pivaloyl group (δ ~1.2 ppm for tert-butyl protons) and spirocyclic protons (δ 4.5–5.5 ppm for fused oxygenated rings) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the piperidin and isobenzofuran moieties .
Q. What experimental approaches are effective in assessing the solubility and stability of this compound under varying conditions?
- Solubility : Test in aprotic solvents (DMSO, DMF) and aqueous buffers (pH 1–10) using UV-Vis spectroscopy. For low solubility, prepare stock solutions in DMSO (e.g., 10 mM) with sonication at 37°C .
- Stability :
- Store lyophilized powder at −80°C (6-month stability) or −20°C (1-month stability) .
- Monitor degradation via HPLC under accelerated conditions (40°C/75% RH for 4 weeks) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?
- Scaffold-Hopping : Replace the pivaloyl group with acyl/alkyl variants (e.g., acetyl, benzoyl) and test inhibitory activity against target enzymes (e.g., 11β-HSD1) .
- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with the spirocyclic oxygen) .
- In Vitro Assays : Measure IC₅₀ values in HEK-293 cells expressing recombinant 11β-HSD1 .
Q. What in vivo and in vitro models are suitable for evaluating the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of this compound?
- In Vitro :
- Metabolic stability in liver microsomes (human/rat) with LC-MS/MS quantification .
- Permeability assays (Caco-2 monolayers) to predict oral absorption .
- In Vivo :
- Rat PK studies (IV/PO dosing) to calculate bioavailability (%F) and half-life (t₁/₂) .
- Tissue-specific inhibition in adipose models (e.g., diet-induced obese mice) to assess glucose modulation .
Q. How can contradictory data from different studies (e.g., variable IC₅₀ values) be resolved?
- Troubleshooting :
- Verify assay conditions (e.g., pH, cofactor concentrations) that affect enzyme kinetics .
- Compare ligand purity (HPLC) and batch-to-batch variability .
- Use orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .
Q. What analytical methods are recommended for detecting degradation products or impurities in synthesized batches?
- HPLC-MS : Gradient elution with C18 columns and electrospray ionization (ESI) to identify hydrolyzed products (e.g., free piperidin or isobenzofuran fragments) .
- Forced Degradation Studies : Expose the compound to heat (80°C), light (ICH Q1B), and oxidative stress (H₂O₂) to profile stability .
Q. What strategies mitigate toxicity risks identified in preliminary screenings (e.g., acute oral toxicity)?
- GHS Compliance : Classify hazards per OSHA standards (e.g., H302 for oral toxicity) and implement safe handling protocols .
- In Silico Tools : Use ProTox-II to predict hepatotoxicity and prioritize analogs with lower risk scores .
- In Vivo Safety : Conduct subacute toxicity studies in rodents (14–28 days) with histopathology and serum biochemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
